molecular formula C24H24N4O2S2 B11624034 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11624034
M. Wt: 464.6 g/mol
InChI Key: VUKBKCKBMCIYSW-UYRXBGFRSA-N
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Description

“3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a thiazolidine ring, a pyrido[1,2-a]pyrimidinone core, and various functional groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring and the pyrido[1,2-a]pyrimidinone core. Typical synthetic routes may include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.

    Construction of the Pyrido[1,2-a]pyrimidinone Core: This may involve the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound under acidic or basic conditions.

    Functional Group Modifications: Introduction of the butan-2-yl and 4-methylbenzyl groups can be achieved through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of the compound depends on its interaction with biological targets. It may inhibit specific enzymes or receptors, leading to its biological effects. The molecular targets and pathways involved can include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidine ring and various substituents.

    Pyrido[1,2-a]pyrimidinones: Compounds with a pyrido[1,2-a]pyrimidinone core and different functional groups.

Uniqueness

The unique combination of the thiazolidine ring and the pyrido[1,2-a]pyrimidinone core, along with the specific functional groups, distinguishes this compound from other similar compounds. Its specific structure may confer unique biological activities and properties.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-4-16(3)28-23(30)19(32-24(28)31)13-18-21(25-14-17-10-8-15(2)9-11-17)26-20-7-5-6-12-27(20)22(18)29/h5-13,16,25H,4,14H2,1-3H3/b19-13-

InChI Key

VUKBKCKBMCIYSW-UYRXBGFRSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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